![molecular formula C18H15ClN2O2S B2994501 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate CAS No. 1396861-20-3](/img/structure/B2994501.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole and azetidine rings in separate steps, followed by the attachment of the chlorophenyl acetate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The benzothiazole and azetidine rings would likely be planar, while the chlorophenyl acetate group could adopt various conformations depending on the conditions .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the benzothiazole, azetidine, and chlorophenyl acetate groups. For example, the benzothiazole group might undergo electrophilic substitution reactions, while the azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .科学的研究の応用
Synthesis and Evaluation in Medicinal Chemistry
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate and related compounds have been explored for their potential in medicinal chemistry, particularly in the synthesis of heterocyclic compounds. These compounds have been synthesized through various methods, including microwave-assisted reactions, and have been evaluated for pharmacological activities such as antibacterial, antifungal, antinociceptive, and anti-inflammatory properties. For instance, compounds derived from this compound have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Additionally, some derivatives have demonstrated notable antinociceptive and anti-inflammatory effects, indicating their potential in pain management and inflammation treatment (Mistry & Desai, 2006), (Selvam et al., 2012).
Corrosion Inhibition
Research has also investigated the use of thiazole derivatives, including those related to this compound, as corrosion inhibitors for metals. Studies involving potentiodynamic polarization and electrochemical impedance spectroscopy techniques have shown that these compounds can effectively inhibit the corrosion of oil well tubular steel in hydrochloric acid solutions. This suggests their potential application in protecting metal surfaces in industrial settings (Yadav et al., 2015).
Antidiabetic and Renoprotective Activities
Further investigations into the therapeutic applications of derivatives of this compound have highlighted their potential in treating metabolic disorders. Some studies have reported the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives that exhibit significant antihyperglycemic and renoprotective activities, suggesting a promising avenue for the development of new treatments for diabetes and its associated renal complications (Abeed et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazol-2-yl moiety, have been found to interact with various enzymes and receptors .
Mode of Action
Based on the structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes , which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
It can be inferred from the structure that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Result of Action
Inhibition of cox enzymes by similar compounds has been associated with anti-inflammatory effects, as it reduces the production of pro-inflammatory prostaglandins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, its interaction with its targets could be influenced by the presence of other molecules that may compete for the same binding sites .
将来の方向性
特性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-6-2-1-5-12(14)9-17(22)23-13-10-21(11-13)18-20-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVXINXTXKLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)
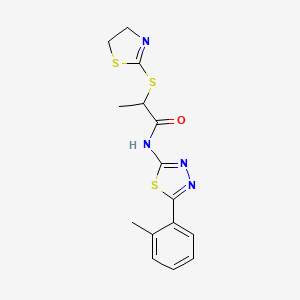
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)
![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)

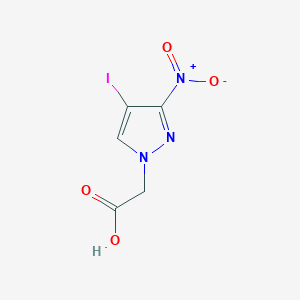
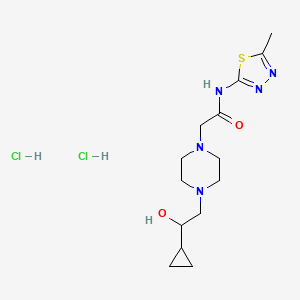

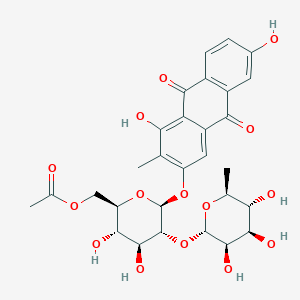
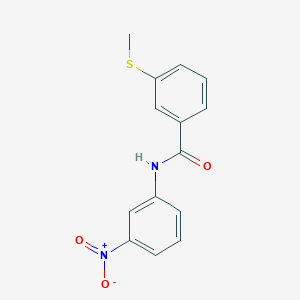
![Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2994441.png)